24-Methylenecycloartanol

antiestrogenic activity breast cancer structure-activity relationship

24-Methylenecycloartanol (24-MCA) is the superior cycloartane scaffold for antiestrogenic lead optimization, achieving 90% inhibition of E2-induced MCF-7 and T47D proliferation at 0.01 μM—1,000-fold more potent than its ferulate ester. Purified 24-MCA enables precise CA:24-MCA ratio (2.27:1.00) reconstitution for reproducible antidiabetic studies. As the exclusive substrate for cycloeucalenol biosynthesis via Glomerella fusarioides, it is indispensable for metabolic engineering and phytosterol pathway research. Insist on spring/summer-harvested, quantitatively certified material for batch-to-batch pharmacological consistency.

Molecular Formula C31H52O
Molecular Weight 440.7 g/mol
CAS No. 1449-09-8
Cat. No. B074860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Methylenecycloartanol
CAS1449-09-8
Synonyms24-methylene cycloartanol
Molecular FormulaC31H52O
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
InChIInChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1
InChIKeyBDHQMRXFDYJGII-UEBIAWITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





24-Methylenecycloartanol CAS 1449-09-8: Cycloartane Triterpene Alcohol for Antidiabetic, Antiestrogenic, and Antinociceptive Research Applications


24-Methylenecycloartanol (24-MCA; CAS 1449-09-8; C31H52O; MW 440.74) is a cycloartane-type triterpene alcohol characterized by a 9β,19-cyclopropane ring and a C-24 methylene group [1]. First isolated from rice bran oil, it occurs as a major triterpene constituent in soybean oil unsaponifiable matter, wheat germ oil, and various medicinal plants including Ficus krishnae, Pothos scandens, and Epidendrum mosenii [2][3]. It functions as a biosynthetic intermediate in the phytosterol pathway, derived from 2,3-oxidosqualene via cycloartenol [4]. Physicochemical characterization: mp 120–122°C, [α]590 +44.7°; acetate derivative mp 116–117°C, [α]590 +56.9° [5].

Why 24-Methylenecycloartanol Cannot Be Replaced by Cycloartenol or Other Cycloartane Triterpenes in Mechanistic and Functional Studies


Despite sharing the cycloartane skeleton with cycloartenol (CA), 24-methylenecycloartanol (24-MCA) exhibits distinct structure-activity relationships driven by the C-24 methylene substitution. This structural divergence produces fundamentally different biotransformation pathways, with Glomerella fusarioides converting CA to cycloart-25-ene-3β,24-diol and cycloartane-3β,24,25-triol, whereas 24-MCA is metabolized to cycloeucalenol and 24-methylcycloartane-3β,24,24(1)-triol [1]. In estrogen-responsive breast cancer models, the C-3 hydroxyl group of 24-MCA confers antiestrogenic potency at concentrations three orders of magnitude lower than its ferulate ester derivative, underscoring that minor modifications dramatically alter pharmacological profile [2]. The ratio of CA to 24-MCA in natural isolates varies by source (e.g., 2.27:1.00 in Ficus krishnae stem bark), meaning that procurement of purified 24-MCA rather than mixed triterpene fractions is essential for reproducible mechanistic studies [3].

Quantitative Differential Evidence for 24-Methylenecycloartanol vs. Structural Analogs: Potency, Plant-Source Metrics, and Chemical Differentiation


Antiestrogenic Potency: 24-Methylenecycloartanol vs. 24-Methylenecycloartanyl Ferulate and Stigmastane Analogs in Breast Cancer Cell Lines

In a direct head-to-head comparison using MCF-7 and T47D estrogen-responsive breast cancer cell lines, 24-methylenecycloartanol (1) inhibited 90% of estradiol (E2)-induced cell proliferation at 0.01 μM in both cell lines [1]. In contrast, 24-methylenecycloartanyl ferulate (4)—the ferulic acid ester derivative differing only by esterification at C-3—required 10.0 μM (1000-fold higher concentration) to achieve the same 90% inhibition in MCF-7 cells, and stigmast-4,22-diene-3-one (6) achieved 90% inhibition only in T47D cells at 0.01 μM [1]. Tamoxifen served as positive control.

antiestrogenic activity breast cancer structure-activity relationship MCF-7 T47D

Plant-Source Concentration Variability: Seasonal and Tissue-Specific Quantification of 24-Methylenecycloartanol in Epidendrum mosenii

Quantitative gas chromatographic analysis of Epidendrum mosenii demonstrated that 24-methylenecycloartanol concentration varies significantly by plant part and harvest season. The compound is present in all plant parts year-round but is much more concentrated in stems collected during spring and summer compared to other seasons and tissues [1]. Dichloromethane extracts from spring and summer collections exhibited the most potent antinociceptive activity in the mouse writhing test, several times more potent than reference drugs [1].

phytochemical quantification seasonal variation antinociceptive quality control gas chromatography

Acetylated Derivative Physicochemical Differentiation: 24-Methylenecycloartanol vs. Cycloartenol and Cycloartanol by NMR and Optical Rotation

Comparative NMR spectroscopic analysis distinguishes 24-methylenecycloartanol from cycloartenol and cycloartanol based on C-25 dimethyl signal shifts. The 24-methylene group induces a characteristic ~0.15τ downfield shift of C-25 dimethyl proton signals relative to the saturated analog cycloartanol, due to the adjacent ethylene bond [1]. Physicochemical parameters further differentiate the compound: 24-methylenecycloartanol exhibits mp 120–122°C and [α]590 +44.7°; its acetate derivative mp 116–117°C and [α]590 +56.9° [1].

analytical chemistry NMR spectroscopy optical rotation compound authentication physicochemical characterization

Fungal Biotransformation Pathway Divergence: 24-Methylenecycloartanol vs. Cycloartenol and Cycloartenone Metabolism

In a comparative biotransformation study using the fungus Glomerella fusarioides, cycloartenol (1), 24-methylenecycloartanol (2), and cycloartenone (3) underwent distinct metabolic fates [1]. Cycloartenol was converted to cycloart-25-ene-3β,24-diol (4) and cycloartane-3β,24,25-triol (5). In contrast, 24-methylenecycloartanol was metabolized to cycloeucalenol (6) and two new compounds: 24-methylcycloartane-3β,24,24(1)-triol (7) and 24(1)-methoxy-24-methylcycloartane-3β,24-diol (8). Cycloartenone yielded distinct products including 4α,4β,14α-trimethyl-9β,19-cyclopregnane-3,20-dione (9) [1].

biotransformation microbial metabolism cycloartane triterpenes Glomerella fusarioides metabolic engineering

Optimal Research and Industrial Application Scenarios for 24-Methylenecycloartanol Based on Quantified Differentiation Evidence


Breast Cancer Antiestrogenic Drug Discovery: High-Potency Lead Compound Screening

Based on direct comparative data showing 90% inhibition of E2-induced MCF-7 and T47D proliferation at 0.01 μM—1000-fold more potent than its ferulate ester analog in MCF-7 cells [1]—24-methylenecycloartanol is the preferred cycloartane scaffold for antiestrogenic lead optimization. Researchers should prioritize this compound over ester derivatives or stigmastane-type steroids when dual-cell-line activity and sub-micromolar potency are required.

Antidiabetic Natural Product Development: Synergistic β-Cell Protection and Insulin Secretion Enhancement

In Ficus krishnae-derived antidiabetic research, the (CA+24-MCA) combination (CA:24-MCA ratio = 2.27:1.00) demonstrated significant glucose-lowering activity in high-fat diet-STZ-induced type II diabetic rats at 1 mg/kg, with enhanced insulin release from pancreatic β-cells and cytoprotection against glucose toxicity in RIN-5F cells [2]. The established natural co-occurrence ratio provides a benchmark for formulation consistency; procurement of purified 24-MCA enables precise reconstitution of this validated ratio for reproducible in vivo studies.

Analgesic and Antinociceptive Phytopharmaceutical Quality Control

Quantitative GC analysis confirms that 24-methylenecycloartanol concentration in Epidendrum mosenii stems peaks during spring and summer harvests, correlating with antinociceptive potency several times greater than reference drugs in the mouse writhing test [3]. This compound serves as a validated marker for quality control of E. mosenii-based phytopreparations. Procurement specifications should mandate spring/summer-harvested stem material or require quantitative certification of 24-MCA content to ensure batch-to-batch pharmacological consistency.

Microbial Biotransformation Studies: Substrate for Cycloeucalenol and Novel Hydroxylated Derivative Production

As demonstrated in Glomerella fusarioides biotransformation studies, 24-methylenecycloartanol is the exclusive substrate among cycloartane triterpenes for generating cycloeucalenol (via isomerization) and the novel metabolites 24-methylcycloartane-3β,24,24(1)-triol and 24(1)-methoxy-24-methylcycloartane-3β,24-diol [4]. Researchers pursuing metabolic engineering, novel triterpene derivative synthesis, or studies of phytosterol pathway branching must use 24-methylenecycloartanol specifically; cycloartenol yields entirely different biotransformation products and cannot substitute.

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